molecular formula C28H54O4 B3044326 Dimethyl hexacosanedioate CAS No. 86797-43-5

Dimethyl hexacosanedioate

Cat. No. B3044326
CAS RN: 86797-43-5
M. Wt: 454.7 g/mol
InChI Key: JRSZACGIMLRVIK-UHFFFAOYSA-N
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Description

Dimethyl hexacosanedioate, also known as Hexacosanedioic acid, dimethyl ester, 1,26-Dimethyl hexacosanedioate, is a chemical compound with the molecular formula C28H54O4 . It has a molecular weight of 454.73 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of 28 carbon atoms, 54 hydrogen atoms, and 4 oxygen atoms . The InChI code for the compound is 1S/C28H54O4/c1-31-27(29)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(30)32-2/h3-26H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 454.73 .

Scientific Research Applications

Anodic Oxidation Applications

Dimethyl hexacosanedioate is relevant in the field of anodic oxidation, particularly as a byproduct in the anodic oxidation of acids such as dimethyl decanedioate. This process involves electrolytic reactions, highlighting the compound's role in electrochemistry and industrial organic syntheses (White, 2003).

Oil-Dilution Capability in Steam-Assisted Gravity Drainage

Research comparing dimethyl ether (DME) with n-hexane for steam-assisted gravity drainage in oil extraction has implications for this compound. Such studies focus on the viscosity reduction capability of these compounds for bitumen, contributing to more efficient petroleum recovery processes (Baek et al., 2018).

Applications in Polymer Chemistry

The compound finds applications in polymer chemistry, particularly in the synthesis of long-chain linear monomers and polycondensates from unsaturated fatty acid esters. This area of research has implications for the development of novel polymeric materials with specific thermal and mechanical properties (Stempfle et al., 2011).

properties

IUPAC Name

dimethyl hexacosanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O4/c1-31-27(29)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(30)32-2/h3-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSZACGIMLRVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558974
Record name Dimethyl hexacosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86797-43-5
Record name Dimethyl hexacosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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